molecular formula C20H23N5O2 B5561992 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole

1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5561992
M. Wt: 365.4 g/mol
InChI Key: OUNPXBIZBFFOTD-UHFFFAOYSA-N
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Description

1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole is 365.18517499 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • Annular Tautomerism in NH-Pyrazoles : A study explored the structures of NH-pyrazoles with phenol residues, demonstrating complex hydrogen bonding patterns and tautomerism in both solid and solution states (Cornago et al., 2009). This research is relevant for understanding the dynamic structural behaviors of pyrazole derivatives.
  • Hydrogen Bonding in Pyrazole Derivatives : An investigation into 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlighted their ability to form complex hydrogen-bonded structures (Asma et al., 2018). This underscores the potential for designing supramolecular architectures.

Ligand Chemistry and Coordination Complexes

  • Scorpionate Ligand Complexes : Research on Cu(I) complexes with scorpionate ligands revealed dimer-monomer equilibria, showcasing the versatility of pyrazole-based ligands in coordination chemistry (Gennari et al., 2008). This indicates potential applications in catalysis and materials science.

Synthesis and Structural Characterization

  • Structural Analysis Through X-ray Crystallography : A study on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile highlighted the use of X-ray diffraction for determining the crystal structure of pyrazole derivatives (Ganapathy et al., 2015). This is crucial for understanding the molecular conformation and interactions.

Synthesis of Heterocycles

  • Heterocyclic Synthons : The compound 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a synthon for synthesizing a variety of heterocycles, demonstrating the role of pyrazole derivatives in organic synthesis (Mahata et al., 2003).

Biological Activity

  • Diorganotin Derivatives with Pyridyl Functionalized Bis(pyrazol-1-yl)methanes : The synthesis and cytotoxic activity evaluation of these compounds reveal the potential of pyrazole derivatives in medicinal chemistry (Li et al., 2010).

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-10-15(2)25(22-14)17-8-9-23(13-17)20(26)16-11-21-24(12-16)18-6-4-5-7-19(18)27-3/h4-7,10-12,17H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNPXBIZBFFOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole

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